molecular formula C12H13NO2 B1325203 3,5-Dimethyl-4-Methoxybenzoylacetonitrile CAS No. 884504-21-6

3,5-Dimethyl-4-Methoxybenzoylacetonitrile

Cat. No.: B1325203
CAS No.: 884504-21-6
M. Wt: 203.24 g/mol
InChI Key: QGWZAGXIPOHKNA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-Methoxybenzoylacetonitrile is a specialized organic compound featuring a benzoylacetonitrile backbone (PhCOCH$_2$CN) with methyl groups at the 3- and 5-positions and a methoxy group at the 4-position of the benzene ring. This structure combines electron-donating (methoxy, methyl) and electron-withdrawing (carbonyl, nitrile) groups, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-(4-methoxy-3,5-dimethylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-6-10(11(14)4-5-13)7-9(2)12(8)15-3/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWZAGXIPOHKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645207
Record name 3-(4-Methoxy-3,5-dimethylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-21-6
Record name 4-Methoxy-3,5-dimethyl-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxy-3,5-dimethylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Variations

Table 1: Structural Comparison of Key Compounds
Compound Name Substituents (Benzene Ring) Functional Group Molecular Formula Key Features
3,5-Dimethyl-4-Methoxybenzoylacetonitrile 3,5-dimethyl; 4-methoxy Benzoylacetonitrile C${12}$H${13}$NO$_2$ Electron-rich ring; dual functional groups
3,5-Dimethylphenylacetonitrile 3,5-dimethyl Phenylacetonitrile C${10}$H${11}$N Lacks methoxy and carbonyl groups
4-Isopropoxybenzoylacetonitrile 4-isopropoxy Benzoylacetonitrile C${13}$H${15}$NO$_2$ Bulky isopropoxy substituent
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile 4-dimethylamino; 3,5-nitro N-substituted acetonitrile C${10}$H${11}$N$3$O$4$ Strong electron-withdrawing nitro groups
4-Methoxy-3,5-dimethylbenzonitrile 3,5-dimethyl; 4-methoxy Benzonitrile C${10}$H${11}$NO Lacks benzoyl group; simpler structure
Key Observations:
  • Steric Hindrance : The isopropoxy group in 4-Isopropoxybenzoylacetonitrile introduces steric bulk, reducing accessibility to the reactive nitrile group compared to the smaller methoxy group in the target compound .
  • Functional Group Diversity : The benzoylacetonitrile moiety (PhCOCH$_2$CN) enables dual reactivity (ketone and nitrile), unlike simpler benzonitrile derivatives (e.g., 4-Methoxy-3,5-dimethylbenzonitrile), which lack the carbonyl group .

Predicted Physicochemical Properties

Theoretical studies on related compounds (e.g., N-substituted acetonitriles) suggest that substituents significantly influence properties such as dipole moments, solubility, and lipophilicity (logP) . For example:

  • Dipole Moments: The methoxy and carbonyl groups in this compound likely result in a higher dipole moment (~4–5 D) compared to non-polar analogs like 3,5-Dimethylphenylacetonitrile.
  • Lipophilicity: The methyl and methoxy groups may lower logP (increased hydrophilicity) relative to N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile, which contains hydrophobic nitro groups.

Biological Activity

3,5-Dimethyl-4-Methoxybenzoylacetonitrile (DMBA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

This compound has the molecular formula C12H13NO2C_{12}H_{13}NO_2 and features a methoxy group and two methyl groups on the aromatic ring. Its structure contributes to its unique reactivity and biological interactions.

The biological activity of DMBA is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The compound can modulate biological pathways through:

  • Hydrogen Bonding : The ketone and nitrile functionalities can form hydrogen bonds with active sites on enzymes.
  • π-π Interactions : The aromatic system allows for significant interactions with other aromatic residues in proteins, influencing enzyme activity and receptor binding.

Biological Activities

Research indicates that DMBA exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that DMBA may possess antimicrobial properties against specific bacterial strains.
  • Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, possibly through inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : DMBA has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in various therapeutic contexts .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of DMBA on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The results indicated that DMBA inhibited CDK activity with an IC50 value of approximately 15 µM, suggesting its potential as a therapeutic agent in cancer treatment.

CompoundIC50 (µM)Target Enzyme
This compound15Cyclin-dependent kinase

Case Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial efficacy of DMBA against gram-positive and gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18

Comparative Analysis with Similar Compounds

To understand the unique properties of DMBA, it is essential to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
3,5-DimethylbenzoylacetonitrileLacks methoxy groupLower enzyme inhibition
4-MethoxybenzoylacetonitrileLacks methyl groupsDifferent solubility properties
3,5-Dimethyl-4-HydroxybenzoylacetonitrileHydroxy group instead of methoxyEnhanced hydrogen bonding

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